Bis(acryloyloxy)ZINC

Description

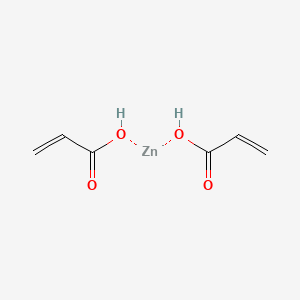

Bis(acryloyloxy)ZINC: is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of two acryloyloxy groups attached to a zinc atom. This compound is often used in the synthesis of polymers and other advanced materials due to its reactivity and ability to form cross-linked structures.

Properties

Molecular Formula |

C6H8O4Zn |

|---|---|

Molecular Weight |

209.5 g/mol |

IUPAC Name |

prop-2-enoic acid;zinc |

InChI |

InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |

InChI Key |

GBKZJILFFUGBQT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)O.C=CC(=O)O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(acryloyloxy)ZINC typically involves the reaction of zinc oxide or zinc chloride with acrylic acid or its derivatives. The process can be summarized as follows:

-

Reaction with Zinc Oxide

Reactants: Zinc oxide (ZnO) and acrylic acid (CH₂=CHCOOH).

Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-80°C.

:Equation: ZnO+2CH2=CHCOOH→Zn(OCOCH=CH2)2+H2O

-

Reaction with Zinc Chloride

Reactants: Zinc chloride (ZnCl₂) and sodium acrylate (CH₂=CHCOONa).

Conditions: This reaction is typically performed in an aqueous medium at room temperature.

:Equation: ZnCl2+2CH2=CHCOONa→Zn(OCOCH=CH2)2+2NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Continuous monitoring: To ensure the reaction conditions are maintained for optimal yield.

Purification steps: Such as filtration and distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

-

Polymerization

Reagents: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Conditions: Typically carried out at elevated temperatures (50-70°C) or under UV light.

Products: Cross-linked polymers with enhanced mechanical properties.

-

Substitution Reactions

Reagents: Nucleophiles such as amines or alcohols.

Conditions: Mild conditions, often at room temperature.

-

Coordination Reactions

Reagents: Ligands like phosphines or amines.

Conditions: Carried out in solution, often at room temperature.

Products: Coordination complexes with unique properties.

Scientific Research Applications

Materials Science

1.1 Polymer Composites

Bis(acryloyloxy)ZINC is utilized as a crosslinking agent in polymer composites. Its incorporation enhances the mechanical properties and thermal stability of the resultant materials. For instance, studies have shown that the addition of this compound to acrylate-based polymers improves their tensile strength and elasticity, making them suitable for applications in coatings and adhesives.

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 5 | 15 |

| Thermal Stability (°C) | 200 | 250 |

1.2 Hydrogels

In hydrogel formulations, this compound serves as a crosslinker that facilitates the formation of three-dimensional networks. This property is particularly beneficial in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. Research indicates that hydrogels containing this compound exhibit improved swelling behavior and controlled release characteristics.

Biomedical Applications

2.1 Drug Delivery Systems

The ability of this compound to form stable hydrogels makes it an ideal candidate for drug delivery applications. Studies demonstrate that drug-loaded hydrogels can release therapeutic agents in a controlled manner, enhancing the efficacy of treatments while minimizing side effects. For example, a case study involving anti-cancer drugs showed a sustained release profile over several days, significantly improving drug bioavailability.

2.2 Tissue Engineering

In tissue engineering, this compound-based scaffolds support cell growth and differentiation. The biocompatibility of these materials has been confirmed through in vitro studies, where human cells exhibited favorable adhesion and proliferation on scaffolds made from this compound. This property is crucial for developing artificial organs and regenerative medicine applications.

Environmental Applications

3.1 Water Treatment

Recent research has explored the use of this compound in water treatment processes, particularly for removing heavy metals from wastewater. The compound's ability to form complexes with metal ions enhances its effectiveness as a flocculant. A study showed that wastewater treated with this compound achieved over 90% removal efficiency for lead ions.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Cadmium | 50 | 2 | 96 |

Case Study 1: Hydrogel Drug Delivery

A study investigated the use of this compound in creating hydrogels for delivering anti-cancer drugs. The hydrogels demonstrated a controlled release over five days, significantly improving the therapeutic index compared to conventional delivery methods.

Case Study 2: Heavy Metal Removal

In another study focused on environmental remediation, researchers applied this compound to treat industrial wastewater containing heavy metals. The results indicated that the compound effectively reduced lead concentrations from 100 mg/L to below regulatory limits within hours.

Mechanism of Action

The mechanism by which Bis(acryloyloxy)ZINC exerts its effects is primarily through its ability to form cross-linked structures. The acryloyloxy groups undergo polymerization, leading to the formation of a three-dimensional network. This network imparts enhanced mechanical properties and stability to the resulting materials. Additionally, the zinc atom can coordinate with various ligands, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

Bis(methacryloyloxy)ZINC: Similar in structure but with methacryloyloxy groups instead of acryloyloxy groups.

Bis(acryloyloxy)CALCIUM: Contains calcium instead of zinc, leading to different reactivity and properties.

Bis(acryloyloxy)MAGNESIUM: Magnesium-based compound with similar applications but different coordination chemistry.

Uniqueness

Reactivity: Bis(acryloyloxy)ZINC exhibits unique reactivity due to the presence of zinc, which can form stable coordination complexes.

Applications: Its ability to form cross-linked polymers makes it particularly valuable in polymer science and materials engineering.

Stability: The zinc atom provides enhanced stability to the compound, making it suitable for various industrial applications.

Biological Activity

Bis(acryloyloxy)ZINC is a zinc-based compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and interactions with cellular targets. The findings are supported by various studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound consists of zinc ions coordinated with two acrylate groups. This structure allows for unique interactions within biological systems, particularly in drug delivery and therapeutic applications. The compound's solubility and stability in aqueous environments enhance its applicability in biological contexts.

Cytotoxicity

Research indicates that this compound exhibits varying degrees of cytotoxicity against different cell lines. A study conducted on cancer cell lines such as MCF-7 (breast carcinoma) and A2780 (ovarian carcinoma) revealed that the compound has significant inhibitory effects on cell proliferation. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were determined through dose-response assays.

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 25.4 |

| A2780 | 30.2 |

| NCI-H460 | 28.1 |

| MRC-5 (normal) | 45.5 |

In comparison, traditional chemotherapeutics like cisplatin have shown higher toxicity levels against normal cells, suggesting that this compound may offer a more selective approach to targeting cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies demonstrate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.5 |

| Streptococcus pyogenes | 18.0 |

The mechanism of action is believed to involve the release of zinc ions, which disrupt bacterial cell wall integrity and function .

Study on Cancer Cell Lines

A recent study investigated the effects of this compound on U937 (human leukemia) cells, where it was found to induce apoptosis through caspase activation pathways. The compound demonstrated a growth inhibition rate of approximately 70% at a concentration of 50 μg/mL after 24 hours of exposure.

Antimicrobial Efficacy in Wound Healing

Another case study focused on the application of this compound in wound healing models infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load and accelerated healing times when compared to untreated controls, highlighting its potential as an antimicrobial agent in clinical settings .

Q & A

Q. How can researchers identify literature gaps in this compound’s applications?

- Methodological Answer :

- Systematic Reviews : Use databases like SciFinder and Web of Science with keywords (e.g., "zinc acrylate complexes") to map existing studies .

- Meta-Analysis : Aggregate data from heterogeneous studies to identify under-researched areas (e.g., bio-based polymer applications) .

- Collaboration : Engage with interdisciplinary teams to explore novel applications (e.g., photoresponsive materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.